molecular formula C5H10N4 B2925731 (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine CAS No. 1841112-03-5

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine

Cat. No. B2925731
CAS RN: 1841112-03-5
M. Wt: 126.163
InChI Key: AERFFVLJKPEURK-SCSAIBSYSA-N
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Description

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine, also known as MET, is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, which makes it an interesting target for further investigation.

Scientific Research Applications

Complexation with Metals

Research on tripodal aminophenolate ligand complexes of Aluminum(III), Gallium(III), and Indium(III) reveals insights into complex formation constants and solution structures through NMR and UV spectroscopic studies. These complexes demonstrate the versatility of triazole-based ligands in coordinating with various metals, hinting at potential catalytic or material science applications (Caravan & Orvig, 1997).

Synthesis and Structural Evaluation

The synthesis and structural evaluation of 5-methyl-6-acetyl substituted indole and gramine, involving triazole derivatives, highlight the potential of these compounds in developing new chemical entities with possible pharmaceutical or material applications (Kukuljan, Kranjc, & Perdih, 2016).

Antiviral Research

A study focused on the synthesis and identification of novel potential thiadiazole-based molecules containing a 1,2,3-triazole moiety demonstrates their potential antiviral activity against COVID-19. This work showcases the role of triazole derivatives in developing antiviral agents through structure-guided virtual screening (Rashdan et al., 2021).

Antimicrobial Activities

Research on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities further underscores the significance of triazole structures in medicinal chemistry. These compounds exhibited good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Catalytic Applications

A study on RuCl2(PPh3)2(triazol-5-ylidene) as an active catalyst for controlled radical polymerization of methyl methacrylate indicates the use of triazole derivatives in polymer chemistry. The presence of triazole enhances catalytic activity, providing a pathway for controlled polymer synthesis (Melis & Verpoort, 2003).

properties

IUPAC Name

(1R)-1-(3-methyltriazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4(6)5-3-7-8-9(5)2/h3-4H,6H2,1-2H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERFFVLJKPEURK-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine

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